9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)-: is a xanthone derivative, a class of compounds known for their diverse biological activities Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pirone scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- typically involves the hydroxylation of a xanthone precursor. The process may include the use of specific catalysts and reagents to achieve the desired hydroxylation pattern. For instance, xanthone-6-hydroxylases (X6H), a CYP-dependent monooxygenase, has been shown to hydroxylate 1,3,5-trihydroxyxanthone to 1,3,5,6-tetrahydroxyxanthone .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale chemical synthesis techniques. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the xanthone scaffold, potentially converting it to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new xanthone derivatives with enhanced properties.
Biology: In biological research, this compound is investigated for its antioxidant properties. Studies have shown that xanthone derivatives can scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound’s potential therapeutic applications include anti-inflammatory, anti-cancer, and anti-microbial activities. Its ability to modulate various biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, xanthone derivatives are explored for their use in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may exert its effects by modulating oxidative stress pathways, inhibiting enzymes involved in inflammation, or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1,3,5,8-Tetrahydroxy-9H-xanthen-9-one: Known for its strong antioxidant activity.
Mangiferin: A C-glucosyl xanthone with diverse pharmacological properties, including anti-diabetic and neuroprotective effects.
Neomangiferin: Modulates immune responses and has potential therapeutic applications in inflammatory diseases.
Uniqueness: The unique combination of hydroxyl and prenyl groups in 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13-14(15(9)21)16(22)10-5-6-11(19)17(23)18(10)24-13/h3,5-7,19-21,23H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLJYVRPMRCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC(=C3O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439410 |
Source
|
Record name | 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5490-48-2 |
Source
|
Record name | 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.